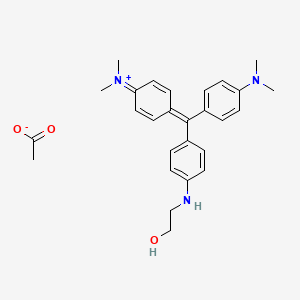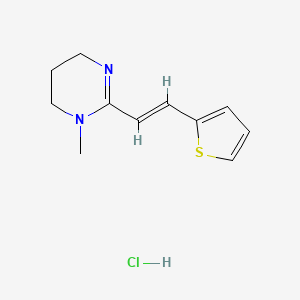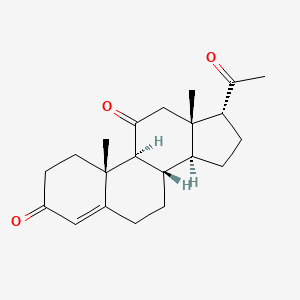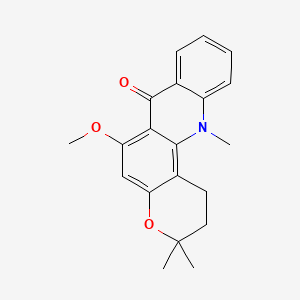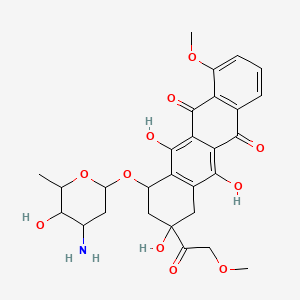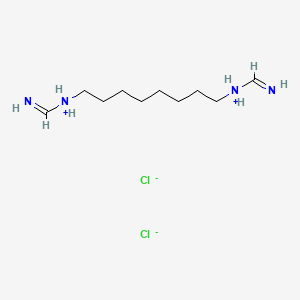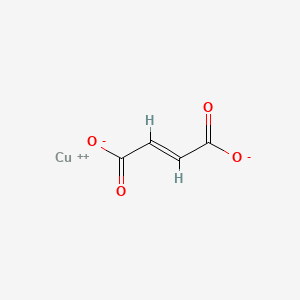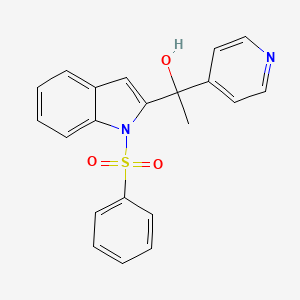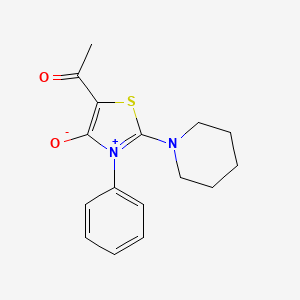
4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative is a heterocyclic compound featuring a five-membered thiazolidine ring. This compound is notable for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative typically involves the reaction of thiosemicarbazones with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate . The reaction conditions often include boiling absolute ethanol and anhydrous sodium acetate as a cyclizing reagent . Industrial production methods may employ multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .
Chemical Reactions Analysis
4-Thiazolidinone derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones.
Scientific Research Applications
4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Medicine: Its anti-inflammatory properties are being explored for therapeutic applications.
Industry: It is used in the synthesis of various bioactive compounds and as a probe in chemical research.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone derivatives involves interaction with molecular targets such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function, leading to their pharmacological effects . The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 4-Thiazolidinone, 5-acetyl-3-phenyl-2-piperidino-, meso-ionic didehydro derivative include:
Thiazolidine: A simpler structure with similar pharmacological properties.
Thiazolidinedione: Known for its antidiabetic activity.
Thiazolidin-2,4-dione: Exhibits anticancer and antimicrobial activities. The uniqueness of 4-Thiazolidinone derivatives lies in their meso-ionic nature, which enhances their reactivity and biological activity.
Properties
CAS No. |
29868-84-6 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-acetyl-3-phenyl-2-piperidin-1-yl-1,3-thiazol-3-ium-4-olate |
InChI |
InChI=1S/C16H18N2O2S/c1-12(19)14-15(20)18(13-8-4-2-5-9-13)16(21-14)17-10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
KZWVUBXDCCMGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C([N+](=C(S1)N2CCCCC2)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
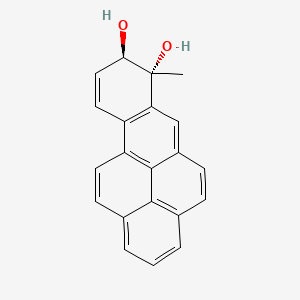
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

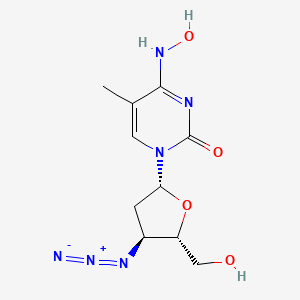
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
